7-butoxy-2H-chromen-2-one
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Overview
Description
7-Butoxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants and have been widely studied for their pharmacological properties.
Preparation Methods
The synthesis of 7-butoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate. This reaction is an example of the Williamson ether synthesis, a common method for preparing ethers. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the butoxy group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
7-Butoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives .
Scientific Research Applications
7-Butoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of fluorescent dyes, optical brighteners, and other industrial applications
Mechanism of Action
The mechanism of action of 7-butoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
7-Butoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-Hydroxy-2H-chromen-2-one: This compound lacks the butoxy group and has different solubility and reactivity properties.
7-Methoxy-2H-chromen-2-one: Similar to this compound but with a methoxy group, leading to differences in biological activity and chemical reactivity.
3-(Bromoacetyl)coumarin: This derivative has a bromoacetyl group, making it a versatile building block for synthesizing various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
CAS No. |
71783-00-1 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-butoxychromen-2-one |
InChI |
InChI=1S/C13H14O3/c1-2-3-8-15-11-6-4-10-5-7-13(14)16-12(10)9-11/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
BDOGTORASJEUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
71783-00-1 | |
Origin of Product |
United States |
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